O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
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Overview
Description
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its atoms contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a diazaspiro compound with tert-butyl and ethyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
2,8-Diazaspiro[4.5]decane-1,3-dione: Another related compound with a different arrangement of functional groups, leading to distinct chemical properties.
Uniqueness
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl ester groups, which confer distinct reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMVZWPYWOZZGY-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2(CCNCC2)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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